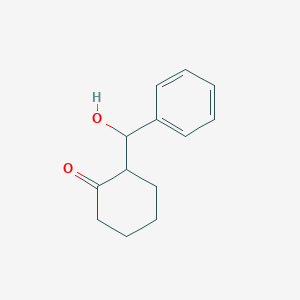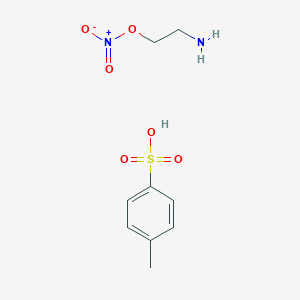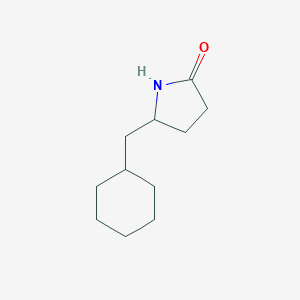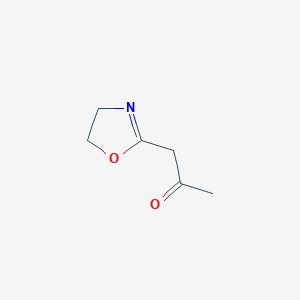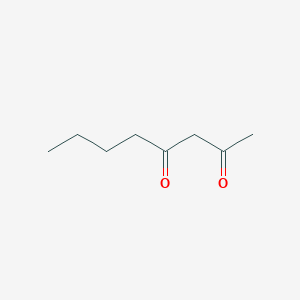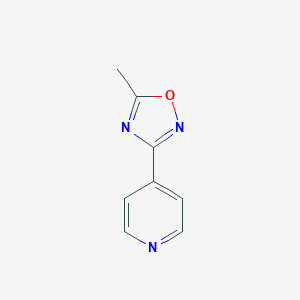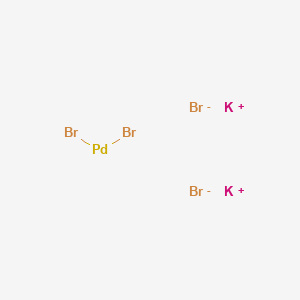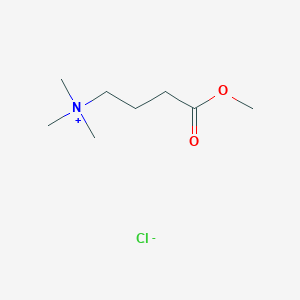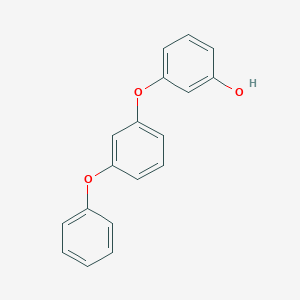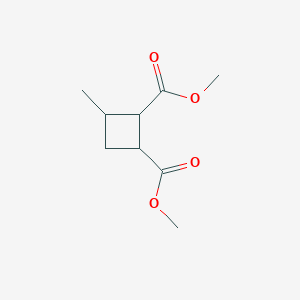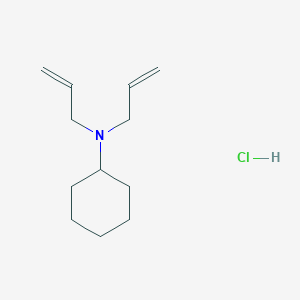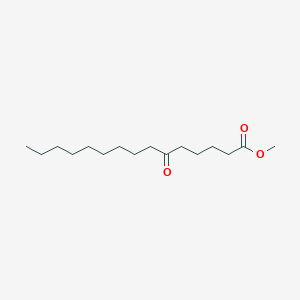
Heptylmagnesium Bromide
Overview
Description
Heptylmagnesium bromide is an organometallic compound with the chemical formula CH₃(CH₂)₆MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in diethyl ether or tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylmagnesium bromide is synthesized by reacting heptyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C7H15Br+Mg→C7H15MgBr
The reaction is typically initiated by adding a small amount of iodine or a few drops of ethyl bromide to activate the magnesium surface.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is conducted in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Reacts with alkyl halides under anhydrous conditions.
Electrophiles: Reacts with various electrophiles in the presence of catalysts.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Heptylmagnesium bromide is extensively used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the magnesium coordinates with the substrate, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Heptylmagnesium bromide is part of a family of Grignard reagents, which include compounds like:
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Butylmagnesium bromide
- Hexylmagnesium bromide
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct reactivity and solubility properties compared to other Grignard reagents. Its longer alkyl chain makes it suitable for synthesizing larger and more complex organic molecules.
Properties
IUPAC Name |
magnesium;heptane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDGXUVWLGHPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448051 | |
| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-66-1 | |
| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does heptylmagnesium bromide react with carbon dioxide, and what insights into the reaction kinetics have been gained using carbon-11 labeling?
A1: this compound reacts with carbon dioxide to yield octanoic acid after hydrolysis. This reaction, a cornerstone of Grignard chemistry, involves the nucleophilic addition of the this compound to the electrophilic carbon in carbon dioxide []. A recent study employed non-carrier-added carbon-11 labeled CO₂ to investigate this reaction's kinetics []. By using a large excess of this compound, the researchers were able to simplify the kinetic analysis and determine rate constants at different temperatures (10, 20, and 30 °C). This approach revealed an activation energy of 1.76 × 10⁴ J/mol for the reaction, highlighting the power of isotopic labeling in elucidating reaction mechanisms [].
Q2: How is this compound utilized in the synthesis of organotin compounds, and what spectroscopic techniques are employed for structural characterization?
A2: this compound serves as a valuable reagent in synthesizing mixed organotin(IV) compounds containing a long-chain alkyl group []. Reacting di- or triorganotin chlorides (R₂SnCl₂, R₃SnCl, where R can be methyl, butyl, phenyl, or benzyl) with this compound yields the corresponding mixed organotin compounds []. The resulting products, featuring a n-heptyl group attached to the tin atom, are characterized using a combination of spectroscopic methods:
- Mass spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural analysis [].
Q3: Beyond its reaction with carbon dioxide, what other reactions can this compound undergo, and are there any notable applications of these reactions?
A3: this compound displays the characteristic reactivity of Grignard reagents, readily reacting with electrophiles. One example is its reaction with (3-chloropropyl)dimethylsilane to yield (3-chloropropyl)dimethylheptylsilane []. This reaction highlights the versatility of this compound in introducing a heptyl group into various molecular scaffolds, potentially leading to compounds with interesting biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



